Cristal Ponceau 6R

Descripción general

Descripción

Crystal Ponceau 6R, also known as Acid Red 44, Brilliant Crystal Scarlet, or Crystal Scarlet, is a red azo dye. It is primarily used in histology for staining fibrin with the MSB Trichrome stain. This compound is soluble in water and slightly soluble in ethanol .

Aplicaciones Científicas De Investigación

Histology and Microscopy

Crystal Ponceau 6R is predominantly used in histology for staining proteins, particularly fibrin, which plays a crucial role in blood clotting and wound healing. It is often employed in the Martius, Scarlet, and Blue (MSB) staining technique:

- MSB Staining Procedure :

- Components : Martius yellow, Crystal Ponceau 6R, Methylene blue.

- Purpose : Differentiates between various tissue components, enhancing visualization under a microscope.

This technique allows researchers to observe structural details of tissues, aiding in the diagnosis of diseases such as cancer.

Diagnostic Assays

Crystal Ponceau 6R is utilized in various diagnostic assays due to its ability to stain proteins effectively. It is commonly used in:

- Western Blotting : For visualizing proteins transferred onto membranes.

- Electrophoresis : To stain proteins in gels post-separation.

Environmental Studies

The degradation of azo dyes like Crystal Ponceau 6R has been extensively studied due to environmental concerns regarding wastewater treatment:

- Enzymatic Degradation Studies : Research has focused on the enzymatic breakdown of Crystal Ponceau 6R using various reducing agents and enzymes. For instance, studies have shown the effectiveness of peroxidase-mediated degradation in wastewater treatment processes .

Case Study 1: Histological Applications

A study published in Histochemistry and Cell Biology demonstrated the effectiveness of MSB staining with Crystal Ponceau 6R for analyzing collagen fibers in tissue samples from atherosclerotic plaques. The results indicated that the dye provided clear differentiation between collagen and other tissue components, facilitating better understanding of cardiovascular diseases .

Case Study 2: Environmental Impact

Research conducted on the degradation kinetics of Crystal Ponceau 6R highlighted its potential for environmental remediation. The study evaluated the dye's breakdown under various conditions and found that certain microorganisms could effectively degrade the dye, suggesting a viable method for treating azo dye-laden wastewater .

Comparison with Other Azo Dyes

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Acid Red 44 | C20H12N2Na2O7S2 | Used widely in textiles; similar structure to CP6R. |

| Allura Red AC | C18H14N2Na2O8S2 | FDA-approved food dye; less toxic than CP6R. |

| Tartrazine | C16H9N4Na3O9S2 | Yellow azo dye; used in food; lower mutagenic risk. |

Mecanismo De Acción

Target of Action

Crystal Ponceau 6R, also known as Acid Red 44, Brilliant Crystal Scarlet, or Ponceau 6R , is primarily used in histology for staining fibrin and collagen fibers . Therefore, its primary targets are fibrin and collagen, which are key components of connective tissues.

Mode of Action

It is known that the dye binds to fibrin and collagen fibers, resulting in a color change that allows these structures to be visualized under a microscope .

Biochemical Pathways

Its use in staining procedures suggests it may interact with the biochemical pathways involved in the formation and structure of fibrin and collagen .

Pharmacokinetics

It is known to be soluble in water , which may influence its bioavailability and distribution.

Result of Action

The primary result of Crystal Ponceau 6R’s action is the staining of fibrin and collagen fibers, allowing these structures to be visualized under a microscope . This can provide valuable information about the structure and health of connective tissues.

Action Environment

The action of Crystal Ponceau 6R can be influenced by various environmental factors. For example, its solubility in water suggests that the presence of water can affect its distribution and efficacy

Análisis Bioquímico

Biochemical Properties

Crystal Ponceau 6R plays a significant role in biochemical reactions, particularly in the staining of collagen fibers and erythrocytes . It is mainly used in the MSB staining procedure for the staining of connective tissue and fibrin

Cellular Effects

The cellular effects of Crystal Ponceau 6R are primarily observed in its staining capabilities. It is used to stain fibrin, a protein involved in the clotting of blood, in histological procedures

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Crystal Ponceau 6R is synthesized through a diazotization reaction followed by coupling with a naphthol derivative. The process involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of Crystal Ponceau 6R involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually obtained as a disodium salt .

Types of Reactions:

Oxidation: Crystal Ponceau 6R can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: The azo group in Crystal Ponceau 6R can be reduced to form amines.

Substitution: The aromatic rings in Crystal Ponceau 6R can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed:

Oxidation: Oxidized derivatives of the azo dye.

Reduction: Aromatic amines.

Substitution: Substituted aromatic compounds.

Comparación Con Compuestos Similares

Crystal Ponceau 6R is unique due to its specific staining properties and solubility characteristics. Similar compounds include:

Amaranth: Another red azo dye used in histology and as a food colorant.

Ponceau S: A related dye used for staining proteins in gel electrophoresis.

Ponceau BS: Used in similar applications as Crystal Ponceau 6R but with different staining properties

Crystal Ponceau 6R stands out due to its specific applications in histology and its unique chemical properties.

Actividad Biológica

Crystal Ponceau 6R (CP6R), also known as Acid Red 44, is a synthetic red azo dye widely used in histology for staining purposes. It has garnered attention not only for its applications in biological staining but also for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of CP6R, supported by data tables, case studies, and detailed research findings.

Crystal Ponceau 6R has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 2766-77-0 |

| Molecular Formula | CHNNaOS |

| Molecular Weight | 502.43 g/mol |

| Melting Point | >300°C |

| Appearance | Red powder |

Antimicrobial Activity

Research indicates that CP6R exhibits significant antimicrobial properties. In a study assessing the dye's effectiveness against various bacterial strains, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, showcasing its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of CP6R has been evaluated using several assays, including the DPPH radical scavenging assay. Results demonstrated that CP6R effectively scavenges free radicals, suggesting its utility in reducing oxidative stress in biological systems. The IC50 value for DPPH scavenging was reported to be approximately 50 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants.

Anticancer Properties

Emerging studies have highlighted the anticancer potential of CP6R. In vitro assays on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) demonstrated that CP6R induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

-

Enzymatic Degradation Study :

A study conducted by Almaguer et al. (2018) investigated the enzymatic degradation of CP6R using Brassica rapa peroxidase. The findings revealed that the enzyme effectively catalyzes the breakdown of the dye, suggesting a bioremediation application for wastewater treatment involving azo dyes . -

Histological Applications :

In histological techniques, CP6R is utilized for staining fibrin in tissue samples. Its effectiveness in highlighting fibrin structures aids in diagnosing various pathological conditions, particularly in thrombotic diseases .

Research Findings Summary

Recent studies have provided a wealth of data on the biological activities associated with CP6R:

Propiedades

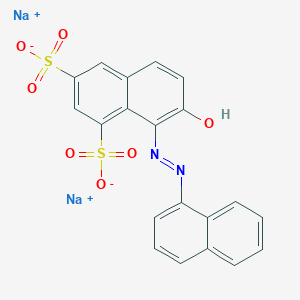

IUPAC Name |

disodium;7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O7S2.2Na/c23-17-9-8-13-10-14(30(24,25)26)11-18(31(27,28)29)19(13)20(17)22-21-16-7-3-5-12-4-1-2-6-15(12)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGCXLNGEHFIOA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021927 | |

| Record name | Ponceau 6R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2766-77-0 | |

| Record name | C.I. 16250 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponceau 6R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 6-hydroxy-5-(1-naphthylazo)naphthalene-2,4-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 6A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8UOR0932R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of Crystal Ponceau 6R in a research setting?

A1: Crystal Ponceau 6R is a synthetic dye frequently used as a model pollutant in wastewater treatment studies. Researchers investigate its removal from aqueous solutions using various methods, including coagulation-flocculation with natural organic polymers [, , , ].

Q2: How does Crystal Ponceau 6R interact with natural organic polymers during wastewater treatment?

A2: Crystal Ponceau 6R, being an anionic dye, interacts with natural organic polymers (NOPs) through a combination of mechanisms, including:

- Charge Neutralization: The hydrolyzed products of NOPs can neutralize the negative charges present on the dye molecules [].

- Sweep Flocculation: NOPs can form large flocs that entrap the dye molecules, facilitating their removal from the wastewater [].

- Polymer Adsorption: The dye molecules can adsorb onto the surface of the NOPs, either through physical or chemical interactions [, ].

Q3: Can you elaborate on the kinetics of Crystal Ponceau 6R removal using natural organic polymers?

A3: Research indicates that the coagulation-adsorption kinetics of Crystal Ponceau 6R removal using NOPs often align with the pseudo-second-order model []. This suggests that chemisorption, involving the formation of chemical bonds between the dye and the NOP, is the rate-limiting step in the process [].

Q4: What is the structural characterization of Crystal Ponceau 6R?

A4: Crystal Ponceau 6R, also known as Acid Red 44 or C.I. 16250, possesses a molecular formula of C20H11N2Na3O10S3 and a molecular weight of 604.48 g/mol []. The dye contains three sulfonic acid groups, contributing to its anionic nature and water solubility.

Q5: How does the structure of Crystal Ponceau 6R influence its binding affinity to polycations?

A5: Research involving polycations containing (N,N-dimethyl-2-hydroxypropylene ammonium chloride) units highlights that the binding stability of Crystal Ponceau 6R to these polycations increases with the number of sulfonic acid groups present in the dye molecule [, ]. This suggests a strong influence of electrostatic interactions in the binding process.

Q6: Beyond wastewater treatment, are there other applications where the interaction of Crystal Ponceau 6R with polymers is relevant?

A6: Yes, Crystal Ponceau 6R is also utilized in studies investigating the formation of polyelectrolyte complexes. For instance, it has been employed as a model anionic dye to understand the interactions and complexation behavior with polycations and polyanions, providing insights into the formation and properties of polyelectrolyte complexes [].

Q7: Are there enzymatic methods for degrading Crystal Ponceau 6R?

A7: Yes, research has explored the enzymatic degradation of Crystal Ponceau 6R. One study focused on the use of turnip (Brassica rapa) peroxidase for this purpose, examining the degradation process and its kinetic modeling []. Another study investigated the mechanism of Crystal Ponceau 6R degradation mediated by soybean peroxidase [].

Q8: What are the environmental concerns associated with Crystal Ponceau 6R?

A8: As a synthetic dye commonly used in industrial applications, the release of Crystal Ponceau 6R into the environment, particularly in wastewater, raises concerns about water pollution []. The presence of the dye in water bodies can negatively impact aquatic life and potentially pose risks to human health.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.